molecular formula C31H28F6N4O2 B14086016 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione

Cat. No.: B14086016
M. Wt: 602.6 g/mol
InChI Key: JVIMSFOHLBSJAO-SEMUBUJISA-N
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Description

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione is a complex organic compound with significant applications in various fields. It is characterized by the presence of trifluoromethyl groups and a cyclobutene-1,2-dione core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione typically involves the use of Grignard reagents. The preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from precursor bromides is a critical step. This process requires careful handling due to the potential explosiveness of the reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. Safety considerations are paramount due to the reactive nature of the intermediates involved .

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functionalized derivatives, while substitution reactions can introduce new substituents .

Scientific Research Applications

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl groups and the cyclobutene-1,2-dione core play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione lies in its specific structural features, such as the presence of multiple trifluoromethyl groups and the cyclobutene-1,2-dione core. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications .

Properties

Molecular Formula

C31H28F6N4O2

Molecular Weight

602.6 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C31H28F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h3-7,9,12-14,16-17,24-25,39-40H,2,8,10-11,15H2,1H3/t16-,17-,24-,25-/m0/s1

InChI Key

JVIMSFOHLBSJAO-SEMUBUJISA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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